Cas no 2418670-99-0 (N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide)

N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is a specialized organic compound featuring a thiophene core substituted with a phenyl group and a methyl group, further functionalized with a carboxamide linker and a 1-cyanocyclopropyl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The cyanocyclopropyl group enhances stability and may influence binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide structure
2418670-99-0 structure
Product name:N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
CAS No:2418670-99-0
MF:C16H14N2OS
MW:282.360162258148
CID:5416378
PubChem ID:145898309

N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2418670-99-0
    • N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
    • Z2493774019
    • EN300-26687353
    • N-(1-Cyanocyclopropyl)-4-methyl-5-phenyl-2-thiophenecarboxamide
    • N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
    • Inchi: 1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19)
    • InChI Key: VPLXKWLNIFOBDE-UHFFFAOYSA-N
    • SMILES: C1(C(NC2(C#N)CC2)=O)SC(C2=CC=CC=C2)=C(C)C=1

Computed Properties

  • Exact Mass: 282.08268425g/mol
  • Monoisotopic Mass: 282.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 463.6±45.0 °C(Predicted)
  • pka: 11.40±0.20(Predicted)

N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687353-0.05g
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
2418670-99-0 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Related Literature

Additional information on N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide

N-(1-Cyanocyclopropyl)-4-Methyl-5-Phenylthiophene-2-Carboxamide: A Comprehensive Overview

N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CAS No. 2418670-99-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is defined by its core thiophene ring, which is substituted with a methyl group at the 4-position and a phenyl group at the 5-position. The carboxamide functionality is attached to the thiophene ring at the 2-position, and it is further substituted with a 1-cyanocyclopropyl group. This intricate arrangement of functional groups imparts unique properties to the molecule, making it an attractive candidate for drug discovery and development.

The synthesis of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been extensively studied, with several efficient routes reported in the literature. One common approach involves the coupling of 4-methyl-5-phenylthiophene-2-carboxylic acid with 1-cyanocyclopropanamine using coupling reagents such as HATU or EDC·HCl in the presence of a base like DIPEA. This method provides high yields and excellent purity, making it suitable for large-scale production.

In terms of biological activity, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has demonstrated significant potential as an inhibitor of various enzymes and receptors. Recent studies have shown that this compound exhibits potent inhibitory effects on specific kinases involved in cancer signaling pathways. For instance, it has been reported to inhibit the activity of PI3K/AKT/mTOR pathway components, which are frequently dysregulated in various types of cancer. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Beyond its anticancer properties, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has also shown promise in other therapeutic areas. Research has indicated that it can modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide have also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for effective drug delivery. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CAS No. 2418670-99-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel therapies for various diseases.

Recommend Articles

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.